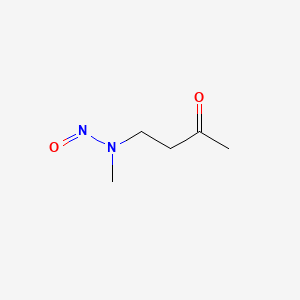

Methyl-3-oxobutylnitrosamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87425-67-0 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

N-methyl-N-(3-oxobutyl)nitrous amide |

InChI |

InChI=1S/C5H10N2O2/c1-5(8)3-4-7(2)6-9/h3-4H2,1-2H3 |

InChI Key |

VTWGSKWOXXKIEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCN(C)N=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Oxobutylnitrosamine

Intramolecular and Intermolecular Reaction Pathways

The reactivity of Methyl-3-oxobutylnitrosamine, a keto-nitrosamine, is dictated by the interplay of its functional groups. While specific studies on this compound are limited, its behavior can be inferred from the known reactions of structurally similar nitrosamines.

One significant intramolecular pathway for nitrosamines bearing carbonyl or hydroxyl functionalities is cyclization. For instance, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), which shares the 2-oxopropyl group with this compound, exists in equilibrium between an open-chain form and a cyclic hemiacetal-like tautomer. nih.gov This intramolecular cyclization is a result of the nucleophilic attack of the hydroxyl oxygen onto the carbon of the carbonyl group. In the case of this compound, the presence of the keto group at the 3-position could potentially lead to intramolecular reactions, such as the formation of cyclic isomers, although the specific conditions and products of such a reaction for this particular molecule are not extensively documented in the literature. The equilibrium between different conformational isomers (rotomers) around the N-N bond is also a key feature influencing the reactivity of nitrosamines. nih.gov

Intermolecular reactions of nitrosamines are diverse. While the classic Fischer-Hepp rearrangement, an acid-catalyzed intermolecular reaction, is characteristic of aromatic N-nitrosamines, it highlights the potential for intermolecular transformations under specific conditions. acs.orgsci-hub.se More relevant to aliphatic nitrosamines are intermolecular cyclization reactions. For example, N-nitrosoanilines can undergo intermolecular cyclization with alkynes in the presence of a catalyst. acs.org While this compound is not aromatic, this illustrates that the nitrosamine (B1359907) functional group can participate in complex intermolecular bond-forming reactions.

Degradation Mechanisms under Controlled Chemical Conditions

The degradation of nitrosamines can be induced by various chemical and physical means, leading to the breakdown of the molecule.

Photochemical Degradation:

A primary mechanism for the degradation of nitrosamines in aqueous environments is photolysis, typically induced by UV irradiation. nih.govgassnova.no This process involves the cleavage of the N-N bond. researchgate.net The photolytic degradation of various alkyl nitrosamines has been shown to produce a range of products, including the corresponding secondary amines, nitrite (B80452), nitrate, formaldehyde, and formic acid. acs.orgacs.org The efficiency of photolysis, or the quantum yield, is influenced by factors such as the pH of the solution. For many nitrosamines, the quantum yield is relatively constant over a wide pH range (e.g., pH 2-8) but can decrease significantly in alkaline conditions. acs.orgacs.org The degradation rate can also be affected by the concentration of the nitrosamine itself. tandfonline.com Advanced oxidation processes, such as UV/H₂O₂, can further enhance the degradation of nitrosamines. tandfonline.com

Interactive Table: Photolysis Products of N-Nitrosodimethylamine (NDMA) in Aqueous Solution

| Product | Chemical Formula |

| Methylamine | CH₃NH₂ |

| Dimethylamine | (CH₃)₂NH |

| Nitrite | NO₂⁻ |

| Nitrate | NO₃⁻ |

| Formaldehyde | HCHO |

| Formic Acid | HCOOH |

| This table is based on generally observed products from nitrosamine photolysis and serves as an illustrative example. acs.orgacs.org |

Thermal Decomposition:

Thermal decomposition is another significant degradation pathway for nitrosamines. This process is particularly relevant in industrial settings, such as in amine-based carbon capture systems where elevated temperatures are employed. google.comgoogle.com The thermal decomposition of nitrosamines is often a base-catalyzed process, with the rate of decomposition being dependent on temperature, base concentration, and the strength of the base. nih.govacs.org For instance, the decomposition of N-nitrosopiperazine (MNPZ) and N-nitrosodiethanolamine (NDELA) has been shown to be first-order in the nitrosamine and half-order in the base concentration. nih.govacs.org The activation energies for the thermal decomposition of various nitrosamines have been determined, indicating the energy barrier that must be overcome for the reaction to proceed. nih.govacs.org

Acid-Catalyzed Decomposition (Denitrosation):

In acidic conditions, nitrosamines can undergo denitrosation, which involves the cleavage of the N-NO bond to yield the parent secondary amine and a nitrosating agent (e.g., the nitrosonium ion, NO⁺). acs.orgnih.gov This reaction is often reversible and can be accelerated by the presence of nucleophiles such as bromide or thiocyanate, which can trap the released nitrosating agent. acs.orgnih.gov The mechanism typically involves the protonation of the amine nitrogen, making the N-N bond more susceptible to cleavage. sci-hub.se

Nucleophilic and Electrophilic Interactions in Nitrosamine Chemistry

The nitrosamine functional group exhibits a dual reactivity, allowing it to interact with both nucleophiles and electrophiles.

The nitrogen atom of the nitroso group is weakly electrophilic and can be attacked by strong nucleophiles. Organolithium and Grignard reagents, for example, can add to the nitroso-nitrogen to form an unstable intermediate that subsequently decomposes. nih.gov

Conversely, the oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophilic center. It can react with various electrophiles, such as alkylating agents, to form O-alkoxydiazenium salts. acs.orgnih.gov These resulting salts are themselves electrophilic and can undergo further reactions. acs.orgnih.gov

A particularly important aspect of nitrosamine reactivity is the acidity of the α-protons (protons on the carbon atoms adjacent to the amine nitrogen). These protons are more acidic than those in the corresponding secondary amines, allowing for their removal by strong bases like lithium diisopropylamide (LDA). nih.govethz.ch The resulting α-lithiated nitrosamines are potent carbon-based nucleophiles. They can react with a wide array of electrophiles, including alkyl halides, aldehydes, ketones, and esters, in what is known as an "umpolung" of the normal reactivity of the α-carbon. nih.govethz.ch This synthetic strategy allows for the electrophilic substitution at the α-carbon of a secondary amine via its nitrosamine derivative.

Redox Chemistry of the Nitrosamine Functional Group

The nitrogen atoms in the nitrosamine functional group can exist in different oxidation states, making the group susceptible to both oxidation and reduction reactions.

Oxidation:

Nitrosamines can be oxidized to form N-nitramines (R₂N-NO₂). This transformation can be achieved using strong oxidizing agents such as peroxytrifluoroacetic acid or nitric acid. nih.gov Electrochemical oxidation of nitrosamines in the presence of oxygen has also been shown to yield N-nitramines, as well as β-ketonitrosamines through oxidation of the alkyl side chain. jst.go.jp In biological systems, enzymes such as cytochromes P450 can oxidize nitrosamines, often leading to the formation of aldehydes and carboxylic acids. nih.gov

Reduction:

The reduction of the nitrosamine functional group typically leads to the formation of the corresponding 1,1-disubstituted hydrazine (B178648) (R₂N-NH₂). A variety of reducing agents and conditions can be employed for this purpose. Classic methods include the use of zinc dust in acetic acid. acs.orgnih.gov Catalytic hydrogenation using catalysts such as palladium, platinum, or rhodium on carbon is also an effective method, though the reaction conditions can influence the yield. acs.orgnih.govnih.gov Other reducing systems include sodium metal in ethanol (B145695) or liquid ammonia, and titanium tetrachloride with magnesium powder. acs.org More recently, metal-free reduction methods using reagents like thiourea (B124793) dioxide have been developed as a more sustainable alternative. rsc.org

Interactive Table: Common Reagents for the Redox Chemistry of Nitrosamines

| Transformation | Reagent(s) | Product Type |

| Oxidation | Peroxytrifluoroacetic acid, Nitric acid | N-Nitramine |

| Reduction | Zinc dust/Acetic acid | 1,1-Disubstituted hydrazine |

| Reduction | Catalytic Hydrogenation (Pd/C, Pt/C, Rh/C) | 1,1-Disubstituted hydrazine |

| Reduction | Thiourea dioxide | 1,1-Disubstituted hydrazine |

| This table provides examples of reagents used for the oxidation and reduction of the nitrosamine functional group. acs.orgnih.govrsc.org |

Metabolic Activation Pathways and Biochemical Transformations of Nitrosamines: an in Vitro Perspective

Enzymatic Biotransformation Mechanisms Leading to Activation

The biological activity of most N-nitrosamines is contingent upon their metabolic activation to reactive intermediates. nih.govimpactfactor.org This bioactivation is primarily an oxidative process catalyzed by various enzyme systems within the cell. researchgate.net

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, is the principal catalyst of Phase I metabolism for a vast array of xenobiotics, including N-nitrosamines. mdpi.commdpi.com These enzymes mediate the initial and rate-limiting step in the activation of nitrosamines, which is the hydroxylation of the carbon atom adjacent (at the α-position) to the N-nitroso group. impactfactor.orgresearchgate.netfrontiersin.org

Different CYP isozymes exhibit varying specificities and efficiencies in metabolizing nitrosamines. For instance, CYP2E1 is a primary enzyme involved in the bioactivation of NDMA in human liver microsomes. nih.govfrontiersin.org Other isoforms, such as those in the CYP1A, CYP2A, CYP2B, and CYP3A subfamilies, have also been shown to participate in the metabolism of various nitrosamines. mdpi.comnih.gov Studies with the tobacco-specific nitrosamine (B1359907), NNK, have demonstrated the involvement of CYP2A6 and CYP2A13 in its α-hydroxylation. The metabolism of N-nitroso-N-methylaniline (NMA) is catalyzed by CYP2B1 and CYP2B2, with CYP2B1 being more efficient. nih.gov

The specific CYP enzymes involved can influence the balance between metabolic activation and detoxification, thereby affecting the ultimate biological outcome.

Table 1: Cytochrome P450 Isozymes Involved in the Metabolism of Selected Nitrosamines

| Nitrosamine | Primary CYP Isozyme(s) | Metabolic Reaction |

| N-Nitrosodimethylamine (NDMA) | CYP2E1 | α-Hydroxylation |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) | CYP2A6, CYP2A13, CYP2B1 | α-Hydroxylation, Carbonyl Reduction |

| N-Nitroso-N-methylaniline (NMA) | CYP2B1, CYP2B2 | α-C-Hydroxylation, Denitrosation |

This table is illustrative and based on data from analogous compounds.

While cytochrome P450 enzymes are central to the activation of nitrosamines, other enzyme systems can also contribute to their biotransformation. Carbonyl reductases, which are cytosolic NADPH-dependent enzymes, can catalyze the reduction of keto groups present in some nitrosamines, such as the oxobutyl moiety of NNK. nih.gov This reduction leads to the formation of a secondary alcohol, which can then undergo further metabolism.

The aldo-keto reductase (AKR) superfamily of enzymes also plays a role in the metabolism of carbonyl-containing xenobiotics and could potentially be involved in the biotransformation of Methyl-3-oxobutylnitrosamine. nih.govupenn.edu These enzymes are involved in Phase I metabolism, reducing aldehydes and ketones to primary and secondary alcohols, respectively. upenn.edu

Formation and Characterization of Electrophilic Metabolites

The enzymatic α-hydroxylation of N-nitrosamines results in the formation of unstable α-hydroxynitrosamines. researchgate.netnih.gov These intermediates undergo spontaneous, non-enzymatic decomposition. This decomposition process is critical as it leads to the generation of highly reactive electrophilic species. researchgate.net

The breakdown of an α-hydroxynitrosamine yields an aldehyde (or ketone) and an unstable monoalkylnitrosamine, which then rearranges to a diazohydroxide. researchgate.net The diazohydroxide can be protonated and lose water to form a highly reactive diazonium ion. Alternatively, it can lose hydroxide to form a carbocation. researchgate.net These electrophilic species, the diazonium ion and the carbocation, are considered the ultimate reactive metabolites of nitrosamines. Due to their electrophilic nature, they can readily react with nucleophilic centers in cellular macromolecules, most notably DNA. nih.govresearchgate.net The formation of DNA adducts is a key event initiating the cascade of events that can lead to mutations.

In Vitro Models for Studying Nitrosamine Metabolic Pathways

A variety of in vitro systems are employed to investigate the metabolic pathways of nitrosamines. These models allow for the study of biotransformation in a controlled environment, facilitating the identification of metabolites and the enzymes responsible for their formation.

Commonly used in vitro models include:

Subcellular Fractions: Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes and are widely used to study Phase I metabolism. nih.gov The S9 fraction, which contains both microsomes and the cytosolic fraction, can be used to study both Phase I and Phase II metabolic reactions. usp.org

Purified Enzymes: The use of purified or recombinantly expressed enzymes, such as specific CYP isoforms, allows for the precise determination of the contribution of individual enzymes to the metabolism of a compound. nih.govresearchgate.net

Table 2: Comparison of Common In Vitro Models for Nitrosamine Metabolism Studies

| In Vitro Model | Advantages | Disadvantages |

| Liver Microsomes | High concentration of CYP enzymes; well-characterized; cost-effective. | Lacks cytosolic enzymes and cofactors for Phase II reactions. |

| S9 Fraction | Contains both microsomal and cytosolic enzymes; can study both Phase I and II metabolism. | Lower concentration of specific enzymes compared to microsomes. |

| Purified/Recombinant Enzymes | Allows for the study of a single enzyme's role; high throughput possible. | Lacks the cellular environment and interaction with other enzymes. |

| Primary Hepatocytes | Physiologically relevant; contains a full complement of metabolic machinery. | Limited availability; viability can decrease over time; more expensive. |

Biochemical Detoxification Pathways and Mechanisms

In parallel to metabolic activation, cells possess detoxification pathways to neutralize reactive intermediates and facilitate their excretion. For N-nitrosamines, several detoxification mechanisms have been identified in vitro.

One important pathway is denitrosation , which involves the cleavage of the N-N=O bond, leading to the formation of the corresponding amine and nitric oxide. nih.gov This reaction is also catalyzed by cytochrome P450 enzymes and represents a detoxification route as it prevents the formation of the α-hydroxynitrosamine. nih.gov

The electrophilic metabolites generated from α-hydroxylation can be detoxified through conjugation with endogenous molecules. The most prominent of these is glutathione (GSH) , a tripeptide that acts as a primary cellular antioxidant and a substrate for glutathione S-transferases (GSTs). nih.gov GSTs catalyze the conjugation of GSH to electrophilic compounds, rendering them more water-soluble and facilitating their elimination from the cell.

Other Phase II conjugation reactions, such as glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs), can also play a role in the detoxification of nitrosamine metabolites, particularly those that have been hydroxylated or have undergone carbonyl reduction. nih.gov

Dna Adduct Formation Mechanisms and Molecular Interactions of Methyl 3 Oxobutylnitrosamine Metabolites

Mechanisms of Alkylation and Adduct Formation with Nucleic Acids

N-nitrosamines are not directly reactive with DNA; they require metabolic activation, primarily catalyzed by cytochrome P450 (CYP) enzymes, to exert their carcinogenic effects. acs.orgnih.govresearchgate.net For asymmetrical nitrosamines like Methyl-3-oxobutylnitrosamine, which possesses both a methyl and a 3-oxobutyl group, this activation proceeds via α-hydroxylation at the carbon atoms adjacent to the nitroso group. acs.org

This enzymatic oxidation generates unstable α-hydroxy nitrosamine (B1359907) intermediates. acs.orgresearchgate.net These intermediates undergo spontaneous decomposition to yield highly reactive electrophiles, specifically diazonium ions and carbocations. frontiersin.orgresearchgate.net It is these ultimate carcinogenic metabolites that attack the nucleophilic centers within the DNA molecule. researchgate.netescholarship.org The primary chemical mechanism is an SN1 or SN2 type reaction where the electrophilic alkylating agent reacts with electron-rich nitrogen and oxygen atoms in the DNA bases and the phosphodiester backbone. frontiersin.orgresearchgate.netescholarship.org This covalent binding results in the formation of a DNA adduct, an aberrant chemical structure on the DNA strand. ontosight.ai The metabolic activation of an asymmetrical nitrosamine can lead to a spectrum of DNA-damaging agents, resulting in various types of adducts. acs.org For this compound, this would theoretically produce both methylating and oxobutylating species.

Identification and Structural Characterization of DNA Adducts

The interaction of metabolically activated nitrosamines with DNA results in a diverse profile of adducts. While specific data for this compound is limited, extensive research on structurally similar compounds, such as the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N-nitrosodimethylamine (NDMA), provides a clear model for the types of adducts expected. mdpi.comnih.gov These adducts are typically identified and quantified using highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ³²P-postlabeling. berkeley.edufrontiersin.orgmdpi.com

Purine (B94841) bases, with their multiple nucleophilic sites, are primary targets for alkylating agents derived from nitrosamines.

N7-Guanine: The N7 position of guanine (B1146940) is highly nucleophilic and is a major site of alkylation. escholarship.orgwikipedia.org N7-methylguanine (N7-MeG) is often the most abundant DNA adduct formed following exposure to methylating nitrosamines. mdpi.comresearchgate.net

O⁶-Guanine: Although formed in smaller quantities than N7-MeG, the O⁶-methylguanine (O⁶-MeG) adduct is considered one of the most significant mutagenic and carcinogenic lesions. fda.govnih.gov This adduct can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. mdpi.com Its formation is often considered a critical event in nitrosamine-induced cancer. fda.gov

N3-Adenine: N3-methyladenine (N3-MeA) is another major adduct formed, which along with N7-MeG, can account for a large percentage of total DNA methylation events. researchgate.net

N1-Adenine: N1-methyladenine (N1-MeA) is also formed, though it is generally a minor adduct. researchgate.net

The table below summarizes common purine adducts formed by the metabolites of related nitrosamines.

| Adduct Name | Abbreviation | Base | Site of Alkylation | Significance |

| 7-methylguanine | N7-MeG | Guanine | N7 | Often the most abundant adduct. mdpi.comresearchgate.net |

| O⁶-methylguanine | O⁶-MeG | Guanine | O⁶ | Highly mutagenic and carcinogenic. fda.govnih.gov |

| 3-methyladenine | N3-MeA | Adenine (B156593) | N3 | A major N-alkylation adduct. researchgate.net |

| 1-methyladenine | N1-MeA | Adenine | N1 | Minor adduct, repaired by specific enzymes. researchgate.net |

Pyrimidine (B1678525) bases are also targets for nitrosamine-derived alkylating agents, although they are generally less reactive than purines.

N3-Cytosine: N3-methylcytosine (N3-MeC) is a known, albeit minor, DNA lesion formed by methylating agents. researchgate.net

O²-Substituted Pyrimidines: Research on the related nitrosamine NNK has revealed the formation of significant levels of O²-pyridyloxobutylthymidine (O²-POB-dThd) and corresponding adducts with deoxycytidine. nih.govnih.gov In some cases, the levels of these pyrimidine adducts in DNA were substantially greater than those of the guanine adducts, suggesting they may be important contributors to mutagenicity. nih.gov

The table below details pyrimidine adducts identified from related compounds.

| Adduct Name | Base | Site of Alkylation | Significance |

| 3-methylcytosine | Cytosine | N3 | Minor adduct repaired by specific enzymes. researchgate.net |

| O²-alkyldeoxythymidine | Thymidine | O² | Can be a major adduct, depending on the nitrosamine. nih.gov |

| O²-alkyldeoxycytidine | Cytosine | O² | Thermally unstable adduct identified from NNK metabolites. nih.gov |

The distribution of adducts is not random; it is influenced by the chemical nature of the reactive electrophile and the electronic and steric properties of the target sites within the DNA molecule. wikipedia.org The N7 position of guanine and the N3 position of adenine are the most nucleophilic sites and, therefore, frequent targets for alkylation. escholarship.orgwikipedia.org However, from a carcinogenic standpoint, alkylation at oxygen atoms, such as the O⁶ of guanine and O⁴ of thymine, is often more critical because these adducts are more prone to cause miscoding during DNA replication and are often repaired less efficiently. mdpi.comfda.gov Adduct formation can also exhibit tissue specificity, correlating with the metabolic capacity and susceptibility of different organs to the carcinogenic effects of the parent nitrosamine. nih.govnih.gov

Influence of DNA Conformation on Adduct Formation

Furthermore, the local chromatin environment impacts adduct formation. Regions of accessible chromatin and areas undergoing active transcription may be more susceptible to damage. researchgate.net Conversely, the binding of transcription factors can either protect DNA from damage or, in some cases, enhance it. researchgate.net Certain DNA adducts, such as those at the C8 position of guanine, can influence the equilibrium between the common B-DNA form and the alternative Z-DNA conformation, which may have implications for gene regulation. rsc.org

Chemical Stability and Enzymatic Repair Mechanisms of Nitrosamine-DNA Adducts

Once formed, the fate of a DNA adduct is determined by its chemical stability and the cell's ability to recognize and remove it through various DNA repair pathways. mdpi.comacs.org

Chemical Stability: DNA adducts exhibit a wide range of chemical stabilities. Some, like certain deoxycytidine adducts, are thermally unstable and can degrade, potentially releasing the alkylating group or leading to the loss of the entire base (depurination/depyrimidination), creating an abasic site which is itself a form of DNA damage. nih.govnih.gov The stability of some adducts can also be influenced by factors such as pH. nih.gov

Enzymatic Repair Mechanisms: Cells have evolved a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA adducts.

Base Excision Repair (BER): This is a primary pathway for the removal of smaller, non-helix-distorting N-alkylation adducts. The process is initiated by a DNA glycosylase, such as alkyladenine-DNA glycosylase (AAG), which recognizes and excises the damaged base (e.g., N7-MeG, N3-MeA). researchgate.net The resulting abasic site is then processed by other enzymes in the BER pathway. researchgate.net

Direct Reversal Repair: The highly mutagenic O⁶-methylguanine adduct is specifically repaired by the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT or MGMT). researchgate.netnih.gov This protein directly transfers the methyl group from the guanine to one of its own cysteine residues. This is a sacrificial mechanism, as the transfer inactivates the AGT protein, targeting it for degradation. researchgate.net

Oxidative Demethylation: A class of enzymes known as AlkB homologs (e.g., hABH2, hABH3 in humans) repairs certain adducts, including N1-methyladenine and N3-methylcytosine, by oxidative demethylation. researchgate.netnih.gov

Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky, helix-distorting adducts. nih.gov It involves the recognition of the lesion, excision of a short oligonucleotide containing the adduct, and synthesis of a new DNA strand to fill the gap. nih.gov

If these repair systems are saturated or deficient, persistent DNA adducts can block DNA replication and transcription or lead to the incorporation of incorrect bases, resulting in permanent mutations that can drive the process of carcinogenesis. mdpi.comnih.gov

Advanced Analytical Methodologies for Research Oriented Characterization of Methyl 3 Oxobutylnitrosamine and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. nih.gov The process relies on the differential partitioning of analytes between a stationary phase and a mobile phase. nih.govbnmv.ac.in For the analysis of Methyl-3-oxobutylnitrosamine, several advanced chromatographic methods are utilized.

Gas Chromatography (GC) and Variants

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds like many nitrosamines. nih.gov In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. nih.gov The separation is based on the differential partitioning of analytes between the two phases.

For nitrosamine (B1359907) analysis, the choice of column is critical. Capillary columns, such as those with a stationary phase like SH-I-624Sil MS, are often employed for their high resolution. shimadzu.com The analytical process typically involves injecting the sample into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas like helium. shimadzu.comcdc.gov A programmed temperature gradient is often used to facilitate the elution of compounds with different boiling points. shimadzu.comusda.gov For instance, a method might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute a range of nitrosamines. shimadzu.com

Sample preparation for GC analysis often involves extraction with an organic solvent like dichloromethane, followed by concentration. edqm.eu Due to the high temperatures used in the GC inlet, the thermal stability of this compound is a key consideration to prevent degradation during analysis.

Liquid Chromatography (LC), High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Ultra-Performance Convergence Chromatography (UPC2)

Liquid chromatography techniques are highly versatile and are particularly well-suited for the analysis of a wide range of compounds, including those that are less volatile or thermally labile. researchgate.net

LC and HPLC : High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, enabling the separation and purification of molecules based on characteristics like size, charge, and hydrophobicity. nih.gov In HPLC, a liquid mobile phase is pumped under high pressure through a column packed with a stationary phase. nih.gov For nitrosamine analysis, reversed-phase columns, such as C18 columns, are commonly used. thermofisher.comepa.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. thermofisher.comijper.org

UHPLC : Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically less than 2 µm). mdpi.com This results in significantly higher resolution, faster analysis times, and increased sensitivity. mdpi.com UHPLC methods have been successfully developed for the rapid and sensitive analysis of tobacco-specific nitrosamines (TSNAs). shimadzu.comwaters.comnih.gov For example, a UHPLC method can achieve a separation in under two minutes, allowing for high-throughput screening. shimadzu.com The increased pressure resistance of UHPLC systems is a key feature that enables these performance gains. mdpi.com

UPC2 : Ultra-Performance Convergence Chromatography (UPC²) is a technique that bridges the gap between normal-phase LC and GC. It uses a compressed fluid, most commonly carbon dioxide, as the primary mobile phase, often mixed with a small amount of an organic co-solvent. UPC² can offer unique selectivity and is particularly useful for chiral separations and the analysis of a wide range of compounds, including polar and nonpolar analytes. While specific applications for this compound are not widely documented, its capabilities suggest potential for resolving complex mixtures containing this compound and its metabolites.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.gov SFC offers advantages of both gas and liquid chromatography, providing high efficiency and fast analysis times. nih.govfu-berlin.de

SFC has been demonstrated as a suitable and universal method for the investigation of numerous nitrosamines in various samples. nih.gov A key advantage is its ability to rapidly separate a large number of nitrosamines, sometimes as many as 16, in a single run of just a few minutes. nih.govfu-berlin.de Porous graphitic carbon (PGC) columns have been shown to be effective for these separations. nih.gov The mobile phase often consists of carbon dioxide with a modifier, such as methanol containing an acid like trifluoroacetic acid (TFA), to achieve the desired separation. nih.gov SFC is often coupled with mass spectrometry (SFC-MS/MS) for sensitive and selective detection. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool in the analysis of this compound, providing sensitive detection, quantification, and crucial structural information. labrulez.com It is almost always coupled with a chromatographic separation technique to analyze the components of a complex mixture. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Thermally Stable Analytes

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a well-established method for the analysis of volatile nitrosamines. chromatographyonline.comnih.gov After the GC column separates the analytes, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common ionization technique used in GC-MS. nih.gov

For quantitative analysis, the mass spectrometer can be operated in different modes. In full-scan mode, a wide range of mass-to-charge ratios (m/z) is scanned to provide a mass spectrum that can be used for identification by comparison to spectral libraries. For higher sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) or, more powerfully, tandem mass spectrometry (GC-MS/MS) is used. labrulez.comthermofisher.com In GC-MS/MS, a specific precursor ion of the target analyte is selected, fragmented, and one or more specific product ions are monitored. shimadzu.comedqm.eu This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for very low detection limits, often in the parts-per-billion (ppb) range. edqm.eulabrulez.com

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Triple Quadrupole Gas Chromatograph Mass Spectrometer | shimadzu.com |

| Column | SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm) | shimadzu.com |

| Injection Mode | Splitless | shimadzu.com |

| Oven Program | 50 °C (1 min) → (20 °C/min) → 250 °C (3 min) | shimadzu.com |

| Ionization Mode | Electron Ionization (EI) | shimadzu.com |

| Measurement Mode | Multiple Reaction Monitoring (MRM) | shimadzu.comedqm.eu |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of a vast array of compounds, including nitrosamines, in diverse matrices. researchgate.net Its strength lies in its high sensitivity, specificity, and applicability to non-volatile and thermally labile compounds. researchgate.netmdpi.com

In LC-MS/MS, the eluent from the LC column is directed to an ion source, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). researchgate.netthermofisher.com ESI is a "soft" ionization technique suitable for polar molecules, while APCI can be more effective for less polar compounds. researchgate.netthermofisher.com The choice of ionization mode is critical and can significantly impact sensitivity for different nitrosamines. thermofisher.com

The mass analyzer most commonly used for quantitative studies is the triple quadrupole (QqQ). mdpi.com Operating in MRM mode, the QqQ provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.comlcms.cz This allows for accurate quantification even at trace levels in complex biological samples. nih.govbohrium.com Method validation typically assesses parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govbohrium.com For some nitrosamines, LODs as low as 0.005 ng/mL have been achieved. nih.govbohrium.com

High-Resolution Mass Spectrometry (HRMS) , using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements. researchgate.net This capability is invaluable for the confident identification of unknown metabolites of this compound. By determining the elemental composition of an unknown compound from its accurate mass, HRMS greatly aids in its structural elucidation, complementing the fragmentation data obtained from MS/MS experiments.

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer | shimadzu.comnih.gov |

| Column | Reversed-Phase C18 (e.g., Phenomenex Synergi Fusion-RP) | shimadzu.com |

| Mobile Phase A | Aqueous buffer (e.g., 5 mM Ammonium bicarbonate) | shimadzu.com |

| Mobile Phase B | Methanol or Acetonitrile | shimadzu.combohrium.com |

| Flow Rate | ~0.4 mL/min | shimadzu.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | shimadzu.com |

| Measurement Mode | Multiple Reaction Monitoring (MRM) | shimadzu.comnih.govlcms.cz |

Ionization Techniques and Fragmentation Analysis

Commonly employed ionization techniques can be categorized as "hard" or "soft." Hard ionization methods, such as Electron Impact (EI) , use high-energy electrons (typically 70 eV) to bombard sample molecules in the gas phase. libretexts.orgemory.edu This process ejects an electron, creating a radical cation (molecular ion, M⁺•) that is often energetically unstable and undergoes extensive, reproducible fragmentation. libretexts.orgemory.edu This fragmentation provides a characteristic "fingerprint" that is valuable for structural elucidation and library matching. However, the high energy can cause the molecular ion to be weak or absent, complicating molecular weight determination. EI is most suitable for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC). emory.edu

Soft ionization techniques impart less energy to the analyte molecule, leading to minimal fragmentation and typically preserving the molecular species as a protonated molecule [M+H]⁺ or other adducts. thermofisher.comacdlabs.com This is crucial for determining the molecular weight of the parent compound and its metabolites.

Electrospray Ionization (ESI): ESI is a widely used soft ionization technique, ideal for polar, non-volatile, and thermally labile compounds, making it highly suitable for coupling with Liquid Chromatography (LC). thermofisher.com In ESI, a high voltage is applied to a liquid sample stream, creating a fine mist of charged droplets. As the solvent evaporates, the charge is transferred to the analyte molecules. thermofisher.com It is particularly effective for analyzing M-3-OBN metabolites that have undergone conjugation or oxidation, increasing their polarity.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique often used with LC. It is better suited for less polar and more volatile compounds than ESI. libretexts.orgemory.edu In APCI, a corona discharge ionizes a solvent spray, which then transfers charge to the analyte molecules through chemical reactions. libretexts.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization method where the analyte is co-crystallized with a matrix that absorbs laser energy. acdlabs.comspectroscopyonline.com A pulsed laser irradiates the sample, causing desorption and ionization with minimal fragmentation. thermofisher.com While less common for small molecule quantitative analysis, it can be useful for specific applications.

Fragmentation analysis, which follows ionization, is the key to structural characterization. In hard ionization like EI, fragmentation occurs spontaneously. In soft ionization methods, fragmentation is induced in the mass spectrometer using techniques like Collision-Induced Dissociation (CID) in a tandem mass spectrometer. The resulting fragment ions provide structural information about the parent molecule. For M-3-OBN, characteristic cleavages would be expected around the N-nitroso group, the carbonyl group, and the alkyl chain, allowing for detailed structural investigation.

Table 1: Comparison of Ionization Techniques for M-3-OBN Analysis

| Ionization Technique | Principle | Typical Analytes | Fragmentation | Key Advantages for M-3-OBN Analysis |

|---|---|---|---|---|

| Electron Impact (EI) | High-energy electron beam bombards gas-phase molecules. libretexts.orgemory.edu | Volatile, thermally stable. | Extensive ("Hard") | Provides detailed, reproducible fragmentation patterns for structural confirmation. |

| Electrospray Ionization (ESI) | High voltage creates charged droplets from a liquid stream. thermofisher.com | Polar, non-volatile, thermally labile. | Minimal ("Soft") | Ideal for polar metabolites (e.g., hydroxylated, glucuronidated) and LC-MS coupling. |

| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent vapor, which ionizes the analyte. libretexts.org | Moderately polar, more volatile than ESI analytes. | Minimal ("Soft") | Suitable for the parent compound and less polar metabolites. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser energy is absorbed by a matrix, desorbing and ionizing the analyte. acdlabs.com | Large molecules (biomolecules), but adaptable for small molecules. | Minimal ("Soft") | Can be used for tissue imaging to map the distribution of M-3-OBN and its metabolites. |

Tandem Mass Spectrometry (MSn) for Unknown Metabolites and Adducts

Tandem mass spectrometry, or MS/MS (and by extension, MSⁿ), is an indispensable tool for identifying unknown metabolites and DNA adducts of M-3-OBN that are not available as reference standards. ijpras.comnih.gov This technique involves multiple stages of mass analysis, typically performed on triple quadrupole (QqQ), ion trap (IT), or hybrid instruments like Quadrupole-Time-of-Flight (Q-TOF). ijpras.comnih.gov

The process begins with the selection of a precursor ion (e.g., the [M+H]⁺ of a suspected metabolite) in the first mass analyzer (MS1). This selected ion is then passed into a collision cell, where it is fragmented by colliding with an inert gas (e.g., argon or nitrogen) in a process called Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) are then analyzed in a second mass analyzer (MS2). nih.gov This MS/MS spectrum provides structural information about the precursor ion.

For the discovery of unknown metabolites, specific MSⁿ scan modes are highly effective:

Product Ion Scanning: A specific precursor ion is selected and fragmented to generate a full product ion spectrum, which helps in elucidating the structure of a single, targeted compound.

Precursor Ion Scanning: The mass spectrometer is set to detect only those precursor ions that generate a specific, known product ion. This is useful for identifying a class of compounds that share a common structural moiety. For M-3-OBN metabolites, one could scan for precursors that yield a fragment corresponding to the pyridyl-oxo-butyl substructure.

Neutral Loss Scanning: This mode identifies all precursor ions that lose a specific neutral fragment upon CID. mdpi.com It is particularly powerful for identifying conjugated metabolites. For instance, a neutral loss of 176 Da would indicate the presence of a glucuronide conjugate, while a loss of 80 Da would suggest a sulfate (B86663) conjugate.

Data-Dependent Acquisition (DDA): In this untargeted approach, the instrument performs a full scan to detect all ions present. mdpi.com When an ion's intensity exceeds a predefined threshold, the instrument automatically switches to acquire an MS/MS spectrum for that ion. mdpi.com This allows for the comprehensive collection of fragmentation data for multiple potential metabolites in a single run.

By analyzing the fragmentation patterns, researchers can deduce the site of metabolic modification (e.g., hydroxylation, oxidation) on the M-3-OBN structure and identify the nature of conjugating groups. High-resolution mass spectrometry (HRMS) coupled with tandem MS provides accurate mass measurements for both precursor and product ions, enabling the determination of elemental compositions and further increasing confidence in structural assignments. ijpras.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry is excellent for determining molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of novel compounds, including M-3-OBN metabolites. intertek.comenovatia.com NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. enovatia.com The primary challenge is that NMR requires larger sample quantities and higher purity compared to MS.

The fundamental principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. slideshare.net Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, absorb this energy and resonate at specific frequencies. slideshare.net These frequencies (chemical shifts) are highly sensitive to the local electronic environment of each nucleus, providing a distinct fingerprint of the molecular structure. emory.edu

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

A combination of 1D and 2D NMR experiments is typically required for complete structural assignment. intertek.com

¹H NMR (Proton NMR): This is the most common 1D NMR experiment. It provides information on the number of different types of protons in a molecule, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative abundance (integration). For an M-3-OBN metabolite, ¹H NMR would reveal changes in the chemical shifts of protons adjacent to a site of metabolism, such as hydroxylation.

¹³C NMR (Carbon NMR): This 1D experiment provides a spectrum showing a signal for each unique carbon atom in the molecule. enovatia.com It is crucial for determining the carbon skeleton. The chemical shift of a carbon indicates its functional group (e.g., carbonyl, alkyl, aromatic).

While 1D NMR provides foundational data, 2D NMR experiments are essential for piecing together the molecular puzzle by revealing correlations between different nuclei. panicnmr.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). It is used to trace out proton-proton spin systems and establish connectivity within fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to. enovatia.com Each peak in the 2D spectrum represents a C-H bond, correlating the ¹H and ¹³C chemical shifts. It is extremely powerful for assigning specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). enovatia.com It is the key experiment for connecting the different spin systems identified by COSY, allowing the complete carbon skeleton to be assembled. For instance, HMBC could show a correlation from the methyl protons of M-3-OBN to the carbonyl carbon, confirming their relative positions.

By systematically interpreting the data from these experiments, the precise structure of an unknown M-3-OBN metabolite can be determined with high confidence.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). itwreagents.com Specific functional groups absorb IR radiation at characteristic frequencies. For M-3-OBN and its metabolites, IR spectroscopy is particularly useful for identifying key functional groups:

C=O (Carbonyl) Stretch: A strong, sharp absorption band typically appears in the region of 1650-1750 cm⁻¹. The exact position can give clues about the nature of the carbonyl group (ketone, aldehyde, etc.). The ketone group in M-3-OBN would show a prominent peak in this region.

N-N=O (Nitrosamino) Group: Nitrosamines exhibit characteristic stretching frequencies. The N-N stretch usually appears around 1000-1150 cm⁻¹, and the N=O stretch appears in the range of 1430-1500 cm⁻¹.

O-H (Hydroxyl) Stretch: If metabolism introduces a hydroxyl group, a broad absorption band will appear in the region of 3200-3600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which causes electronic transitions from a lower energy orbital to a higher energy one. libretexts.orgmsu.edu This technique is most useful for detecting conjugated systems (alternating single and double bonds). The structure of M-3-OBN contains a pyridine (B92270) ring and a carbonyl group, which constitute chromophores that absorb UV light. The UV spectrum is characterized by the wavelength of maximum absorbance (λ_max). Changes to the conjugated system resulting from metabolism would cause a shift in the λ_max, providing evidence of structural modification. For example, an n→π* transition associated with the carbonyl group's non-bonding electrons and a π→π* transition associated with the conjugated system would be expected. lumenlearning.com

Sample Preparation Strategies for Complex Research Matrices (e.g., extraction, derivatization, solid-phase extraction)

The successful analysis of M-3-OBN and its metabolites from complex biological or environmental matrices (e.g., urine, plasma, cell culture media, water) depends heavily on effective sample preparation. chromatographyonline.comnih.gov The primary goals are to isolate the analytes of interest, remove interfering substances, and concentrate the sample to meet the sensitivity requirements of the analytical instrument. chromatographyonline.com

Extraction:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). It can be effective but is often labor-intensive and consumes large volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is the most widely used technique for cleaning up and concentrating nitrosamines from complex samples. acs.orgresearchgate.netnih.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interferences are washed away, and the analyte is selectively eluted with a small volume of a strong solvent. acs.org Various sorbents can be used depending on the analyte's properties, including reversed-phase (e.g., C18) for nonpolar analytes, normal-phase (e.g., silica, Florisil) for polar analytes, and ion-exchange for charged analytes. acs.orgnih.gov For nitrosamines, sorbents like Ambersorb and coconut carbon have also been used effectively. researchgate.netthermofisher.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. researchgate.net Analytes partition onto the fiber and are then thermally desorbed directly into the injection port of a GC. It is a rapid and sensitive method suitable for volatile compounds. researchgate.net

Derivatization: Derivatization involves chemically modifying the analyte to improve its analytical properties, particularly for GC analysis. thermofisher.comgcms.cz For nitrosamines, this can be crucial.

Denitrosation followed by derivatization of the resulting amine: A common approach is to cleave the N-NO group using a reagent like hydrobromic acid. The resulting secondary amine is then derivatized to make it more volatile and detectable. nih.govcapes.gov.br For example, the amine can be converted into an N-diethylthiophosphoryl derivative for analysis by GC with flame photometric detection. nih.gov

Improving chromatographic behavior and detector response: Derivatization can enhance volatility, improve peak shape, and increase sensitivity for detectors like electron capture detectors (ECD) or mass spectrometers. gcms.cz

The choice of sample preparation strategy is a critical step that must be optimized to ensure high recovery of the target analytes and removal of matrix components that can cause ion suppression in MS or interfere with chromatographic separation. nih.govlcms.cz

DNA Adductomics Approaches for Comprehensive Adduct Profiling

DNA adductomics is the comprehensive, system-wide analysis of DNA modifications (adducts) in a biological sample. nih.govnih.gov This "-omics" approach is critical for understanding how compounds like M-3-OBN may damage DNA, a key event in chemical carcinogenesis. Instead of targeting one or two specific adducts, adductomics aims to screen for both known and unknown adducts simultaneously. nih.govresearchgate.net

The primary analytical tool for DNA adductomics is Liquid Chromatography-Mass Spectrometry (LC-MS) , especially when coupled with high-resolution tandem MS (HR-MS/MS). nih.govmdpi.com The general workflow involves:

DNA Isolation: High-purity DNA is extracted from the target tissue or cells.

Enzymatic Hydrolysis: The DNA is digested into its constituent 2'-deoxynucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase. This releases the modified deoxynucleosides (the adducts) along with the four canonical deoxynucleosides.

LC-MS/MS Analysis: The mixture of deoxynucleosides is analyzed by LC-MS/MS. The development of untargeted screening methods is a key aspect of adductomics. chemrxiv.org

Several specialized MS techniques are employed for adduct screening:

Data-Dependent Acquisition Constant Neutral Loss-Triple Stage Mass Spectrometry (DDA-CNL-MS³): This is a powerful screening method. mdpi.commdpi.com The instrument is configured to trigger an MS³ scan whenever a precursor ion is detected that loses the mass of the deoxyribose sugar (116.0474 Da) during MS² fragmentation. mdpi.comfrontiersin.org This is a near-universal fragmentation pathway for protonated deoxynucleoside adducts and allows for the highly specific detection of potential adducts even at very low levels in a complex biological matrix. frontiersin.org

High-Resolution Mass Spectrometry (HRMS): Using instruments like Orbitrap or TOF analyzers provides high mass accuracy, which allows for the confident assignment of elemental formulas to unknown adducts, greatly aiding in their identification. nih.gov

Database Searching: The acquired MS/MS spectra of potential adducts are compared against spectral libraries and databases of known DNA adducts. nih.govfrontiersin.org For M-3-OBN, this would involve searching for adducts resulting from its metabolic activation to DNA-reactive electrophiles, such as methylating or pyridyloxobutylating agents. mdpi.com

DNA adductomics can provide a comprehensive profile of the DNA damage caused by M-3-OBN, helping to identify the specific metabolic pathways that lead to genotoxicity and uncover novel biomarkers of exposure and effect. nih.govresearchgate.net

Computational and Theoretical Chemical Investigations of Methyl 3 Oxobutylnitrosamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and intrinsic reactivity of a molecule like Methyl-3-oxobutylnitrosamine. These calculations solve the Schrödinger equation for a given molecular geometry to provide insights into the distribution of electrons and the energies of molecular orbitals.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For nitrosamines, the presence of an electron-withdrawing ketone group at the β-position is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Furthermore, the calculation of electrostatic potential maps can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic interactions. In this compound, the oxygen atom of the nitroso group and the carbonyl oxygen are expected to be electron-rich, while the nitrogen atoms of the nitroso group and the carbonyl carbon are likely to be electron-deficient.

Table 1: Illustrative Quantum Chemical Parameters for a Generic Beta-Keto Nitrosamine (B1359907)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: These values are illustrative for a generic beta-keto nitrosamine and are not specific to this compound due to a lack of available data.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into how a small molecule like this compound might interact with biological macromolecules, such as DNA and proteins. By simulating the dynamic behavior of the system, MD can help to identify stable binding modes, key intermolecular interactions, and conformational changes that may occur upon binding.

In the context of nitrosamine carcinogenicity, interactions with DNA are of particular interest. The metabolic activation of nitrosamines can lead to the formation of highly reactive electrophilic species that can alkylate DNA bases, a critical step in the initiation of cancer. MD simulations can be used to model the non-covalent binding of this compound to the DNA duplex, identifying preferential binding sites, such as the major or minor grooves. These simulations can also provide insights into the stability of the resulting complex and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that govern binding.

Similarly, MD simulations can be employed to study the interaction of this compound with metabolic enzymes, such as Cytochrome P450s, which are known to be involved in the activation of nitrosamines. Such simulations can help to understand how the substrate fits into the active site of the enzyme and the conformational changes that may facilitate its metabolic transformation.

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of a Nitrosamine-DNA Complex

| Parameter | Illustrative Value/Observation | Significance |

| Binding Free Energy (ΔG_bind) | -7.2 kcal/mol | Indicates the strength of the interaction. |

| Root Mean Square Deviation (RMSD) | 1.5 Å (ligand), 2.0 Å (DNA) | Measures the stability of the complex over time. |

| Key Interacting Residues | Guanine (B1146940), Cytosine | Identifies specific DNA bases involved in binding. |

| Predominant Interaction Type | Hydrogen bonding, Hydrophobic interactions | Characterizes the nature of the binding forces. |

Note: These values are illustrative and represent typical findings for nitrosamine-DNA interactions, not specific data for this compound.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical transformations that this compound may undergo is crucial for assessing its potential toxicity. Reaction pathway modeling, using quantum chemical methods, allows for the exploration of various potential chemical reactions, including metabolic activation and degradation pathways. A key aspect of this modeling is the identification of transition states, which are the high-energy intermediates that connect reactants to products.

The activation of many nitrosamines is initiated by the enzymatic hydroxylation of the α-carbon atom. nih.gov For this compound, this would involve the hydroxylation of the methyl group or the methylene (B1212753) group adjacent to the nitroso-nitrogen. Computational modeling can be used to calculate the activation energies for these reactions, providing an indication of their relative likelihood. The presence of the β-keto group may influence the regioselectivity of this hydroxylation.

Following α-hydroxylation, the resulting intermediate is often unstable and can decompose to form a reactive diazonium ion, which is a potent alkylating agent. mdpi.com Transition state analysis can be used to determine the energy barriers for each step in this decomposition pathway. A lower energy barrier indicates a more facile reaction. The study of alternative pathways, such as retroaldol-like fragmentation, is also important for beta-functionalized nitrosamines. nih.gov

Table 3: Illustrative Energy Profile for a Postulated Nitrosamine Activation Pathway

| Reaction Step | Reactant | Transition State Energy (kcal/mol) | Product | Reaction Energy (kcal/mol) |

| α-Hydroxylation | Nitrosamine + [O] | +15.2 | α-Hydroxy-nitrosamine | -25.0 |

| Decomposition | α-Hydroxy-nitrosamine | +5.7 | Diazonium ion + Aldehyde | -10.3 |

| DNA Alkylation | Diazonium ion + Guanine | +12.1 | Alkylated Guanine + N₂ | -40.5 |

Note: These energy values are hypothetical and serve to illustrate the type of data obtained from reaction pathway modeling. They are not specific to this compound.

Structure-Activity Relationship (SAR) Modeling for Chemical Reactivity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. These models are built on the principle that the properties of a chemical are determined by its molecular structure.

For N-nitrosamines, SAR studies have identified several structural features that influence their carcinogenic potency. lhasalimited.org For instance, the presence of hydrogen atoms on the α-carbon is generally considered necessary for metabolic activation. The degree of steric hindrance around the α-carbon can also affect the rate of enzymatic hydroxylation.

Table 4: General Structure-Activity Relationships for Nitrosamine Carcinogenicity

| Structural Feature | Effect on Carcinogenic Potency | Rationale |

| α-Hydrogen atoms | Generally increases potency | Necessary for metabolic α-hydroxylation. researchgate.net |

| Steric hindrance at α-carbon | Generally decreases potency | Hinders enzymatic access for hydroxylation. |

| Electron-withdrawing group at β-position | Can decrease potency | May alter electronic properties and metabolic pathways. lhasalimited.org |

| Aryl group at α-carbon | Generally increases potency | Can stabilize reactive intermediates. researchgate.net |

| Hydroxyl group at β-position | Generally decreases potency | May favor detoxification pathways. efpia.eu |

Note: This table presents generalized SAR trends for the N-nitrosamine class of compounds.

Environmental Formation and Chemical Transformation Processes of Nitrosamines

Abiotic Formation Pathways in Environmental Media

No information was found regarding the abiotic formation pathways of Methyl-3-oxobutylnitrosamine in environmental media such as water, soil, or air. General N-nitrosamine formation involves the reaction of a secondary amine with a nitrosating agent (e.g., nitrous acid), but specific precursors and conditions leading to the formation of this compound are not documented in the available literature.

Photochemical Degradation Mechanisms

There is no available research on the photochemical degradation mechanisms of this compound. While nitrosamines, in general, are known to undergo photolysis upon exposure to ultraviolet radiation, the specific reaction pathways, quantum yields, and degradation products for this compound have not been studied.

Chemical Interactions with Environmental Constituents

No studies were found that detail the chemical interactions of this compound with common environmental constituents such as oxidants (e.g., ozone, hydroxyl radicals), reductants, or other organic and inorganic compounds present in the environment.

Biodegradation Mechanisms in Environmental Contexts

Information on the biodegradation of this compound is not present in the scientific literature. There are no documented studies identifying microorganisms capable of degrading this compound or elucidating the metabolic pathways involved in its breakdown in environmental systems like soil or water treatment facilities.

Emerging Research Directions and Methodological Advances in Nitrosamine Chemistry

Development of Novel Synthetic Strategies for Nitrosamines

The synthesis of N-nitrosamines is crucial for toxicological studies, metabolic research, and the development of analytical standards. Traditionally, nitrosamines are formed through the nitrosation of secondary amines with a nitrosating agent, such as nitrous acid, under acidic conditions. acs.org This reaction is central to their formation in various matrices, including cured tobacco, where naturally occurring alkaloids combine with nitrates. researchgate.netwikipedia.org

Research into novel synthetic strategies aims to improve efficiency, yield, and control over the reaction, particularly for creating isotopically labeled standards used in metabolic studies. nih.gov While the fundamental reaction of nitrosation of an amine precursor remains the core of synthesis, innovations focus on:

Catalysis: Exploring new catalysts to facilitate the nitrosation reaction under milder or more specific conditions.

Flow Chemistry: Utilizing microreactor technology to control reaction parameters with high precision, improving safety and yield for these potent compounds.

Alternative Nitrosating Agents: Investigating different reagents beyond traditional nitrite (B80452) salts to achieve nitrosation with higher selectivity and under varied conditions.

The synthesis of tobacco-specific N-nitrosamines (TSNAs) has been extensively reviewed, providing a foundational methodology for producing a wide range of related compounds for research purposes. nih.gov These established methods are the basis from which novel strategies are developed to address the need for more complex or challenging nitrosamine (B1359907) structures.

Advancements in High-Throughput Analytical Techniques for Nitrosamine Research

The need to detect trace levels of nitrosamines in diverse and complex matrices, such as pharmaceutical products, food, and biological samples, has spurred significant advancements in analytical technology. researchgate.netnih.gov The focus is on increasing sensitivity, selectivity, and, crucially, sample throughput to handle large-scale screening and quality control.

Key advancements include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most broadly applicable technique for nitrosamine analysis. ijpsjournal.com Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer faster separation times and higher resolution. ijpsjournal.com When coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), these systems provide exceptional sensitivity and selectivity, allowing for the confident identification and quantification of nitrosamines at very low levels. researchgate.netthermofisher.comthermofisher.cn

Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly well-suited for volatile nitrosamines. ijpsjournal.com Similar to LC-MS, coupling GC with tandem or high-resolution mass spectrometers is essential for achieving the low detection limits required by regulatory standards. thermofisher.com

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This technique offers a significant advantage in speed and sample throughput. news-medical.net SIFT-MS allows for the direct, real-time analysis of volatile compounds in the headspace of a sample, often with minimal to no sample preparation. This makes it an ideal tool for high-throughput screening of raw materials and finished products. news-medical.net

Automation and Miniaturization: The integration of robotic systems and automated sample preparation techniques, such as online Solid-Phase Extraction (SPE), significantly enhances throughput by reducing manual handling and preparation time. ijpsjournal.com

| Technique | Primary Application | Key Advantages | Reference |

|---|---|---|---|

| UHPLC-MS/MS | Broadly applicable for various nitrosamines | High sensitivity, high selectivity, robust quantification | ijpsjournal.comnih.gov |

| LC-HRMS | Confirmatory analysis and unknown screening | High certainty in identification, eliminates false positives | thermofisher.comthermofisher.cnnih.gov |

| GC-MS/MS | Volatile nitrosamines | Excellent for specific volatile compounds | ijpsjournal.comthermofisher.com |

| SIFT-MS | High-throughput screening of volatile nitrosamines | Rapid analysis, minimal sample preparation, high throughput | news-medical.net |

Integration of Computational Chemistry with Experimental Studies in Nitrosamine Research

Computational chemistry has become an indispensable tool for understanding the risks associated with nitrosamine impurities, especially for newly identified or unstudied compounds. chemrxiv.org These in silico methods are used to predict the carcinogenic potential of nitrosamines, helping to prioritize and guide experimental testing.

Recent advancements in this field include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the structural features of molecules with their biological activity. For nitrosamines, QSAR is used to predict carcinogenic potency based on molecular structure.

Metabolic Activation Prediction: A critical step in the carcinogenicity of many nitrosamines is metabolic activation, typically through α-carbon hydroxylation. pnas.orgacs.org Computational models have been developed to predict the likelihood of this reaction occurring for a given nitrosamine structure. acs.orgresearchgate.net These models leverage large datasets on the metabolism of other chemicals to identify structural features that promote or inhibit hydroxylation, overcoming the data scarcity for many specific nitrosamines. chemrxiv.orgacs.org

Quantum Mechanical Calculations: These methods are used to model the electronic properties of nitrosamines and their reactive metabolites. nih.govfigshare.com This provides mechanistic insights into their stability, reactivity, and how they interact with biological molecules like DNA.

By integrating these computational predictions with experimental data, researchers can more efficiently assess the risks of nitrosamine impurities and help establish safe intake limits, a critical need in the pharmaceutical industry. nih.govfigshare.com

Exploration of Novel Biochemical Transformation Pathways of Nitrosamines

The biological effects of nitrosamines are intrinsically linked to their metabolic fate. Research into their biochemical transformations is essential for understanding their mechanisms of toxicity. The metabolism of well-studied TSNAs, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), serves as a model for exploring these pathways. nih.govacs.org

Established and emerging areas of exploration include:

Metabolic Activation (Bioactivation): The primary activation pathway for many nitrosamines is α-carbon hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. pnas.orgacs.org This reaction generates unstable intermediates that can form DNA adducts, which are critical events in carcinogenesis. pnas.orgmdpi.com Research continues to identify the specific CYP enzymes involved and how genetic variability in these enzymes might influence an individual's susceptibility.

Metabolic Detoxification: Organisms also possess detoxification pathways. For NNK, two major detoxification routes are the reduction of its carbonyl group to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) and the oxidation of its pyridine (B92270) nitrogen to form NNK-N-oxide. nih.govmdpi.com While carbonyl reduction is a major metabolic event, the resulting NNAL is also a potent carcinogen. mdpi.com Pyridine-N-oxidation, however, leads to a significantly less tumorigenic metabolite. mdpi.com

Glucuronidation: Metabolites like NNAL can be further processed by conjugation with glucuronic acid (glucuronidation), which increases their water solubility and facilitates their excretion from the body. nih.gov

The exploration of novel pathways involves searching for previously uncharacterized metabolites and understanding the balance between bioactivation and detoxification pathways. This knowledge is critical for developing biomarkers of exposure and for assessing the health risks associated with these compounds. acs.orgnih.gov

| Pathway | Description | Primary Outcome | Reference |

|---|---|---|---|

| α-Carbon Hydroxylation | Oxidation of the carbon atom adjacent to the nitroso group. | Metabolic Activation (Bioactivation) | pnas.orgmdpi.com |

| Carbonyl Reduction | Reduction of the ketone group to an alcohol. | Formation of NNAL (also a carcinogen) | pnas.orgnih.gov |

| Pyridine-N-Oxidation | Oxidation of the nitrogen atom in the pyridine ring. | Detoxification | mdpi.com |

Q & A

Basic: What are the key methodological considerations for synthesizing Methyl-3-oxobutylnitrosamine in laboratory settings?

Answer:

- Reagent Selection : Use nitrosating agents like sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) to facilitate nitrosation. Organic nitrites (e.g., t-BuONO) may also serve as alternatives .

- Reaction Optimization : Control pH (typically <3) and temperature (0–5°C) to minimize side reactions like hydrolysis or dimerization.

- Purification : Employ techniques like liquid-liquid extraction or column chromatography to isolate the compound from byproducts (e.g., unreacted amines or nitrosating agents) .

Basic: Which analytical methods are most reliable for detecting trace levels of this compound in complex matrices?

Answer:

- Chromatography : Use HPLC or UHPLC with UV/Vis detection (λ = 230–250 nm) for quantification. Pair with GC-MS for structural confirmation via fragmentation patterns .

- Calibration Standards : Employ certified reference materials (e.g., nitrosamine analogs like 2-fluoro-3-nitrobenzoic acid) to validate detection limits and ensure accuracy .

- Sample Preparation : Include solid-phase extraction (SPE) to remove interfering substances from biological or environmental samples .

Advanced: How can researchers resolve contradictions in reported nitrosamine formation pathways across studies?

Answer:

- Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed, Medline, and regulatory databases. Prioritize studies with controlled variables (e.g., pH, temperature) .

- Contradiction Analysis : Compare experimental conditions (e.g., reagent purity, reaction time) to identify outliers. For example, discrepancies in nitrosamine yields may arise from unaccounted impurities in sodium nitrite sources .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-nitrite) to trace reaction pathways and validate competing hypotheses .

Advanced: What experimental designs are optimal for studying the metabolic activation of this compound in vitro?

Answer:

- Model Systems : Use primary hepatocytes or liver microsomes to assess cytochrome P450-mediated activation. Include negative controls (e.g., CYP inhibitors like ketoconazole) .

- Endpoint Selection : Measure DNA adduct formation via ³²P-postlabeling or LC-MS/MS to quantify genotoxic effects.

- Dose-Response Analysis : Apply Hill equation modeling to determine EC₅₀ values and threshold limits for toxicity .

Basic: How can researchers ensure the stability of this compound during storage?

Answer:

- Storage Conditions : Store at ≤-20°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless buffered at pH 4–6 to reduce hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity) and monitor purity via HPLC at intervals (e.g., 0, 1, 3 months) .

Advanced: What strategies mitigate nitrosamine contamination during API synthesis?

Answer:

- Risk Assessment : Map potential nitrosamine sources (e.g., nitrite-contaminated solvents, amine precursors) using Failure Mode and Effects Analysis (FMEA) .

- Process Optimization : Replace secondary amines with tertiary analogs in synthetic routes to block nitrosation.

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time detection of nitrosamine formation .

Basic: What are the critical parameters for validating a nitrosamine detection method under ICH guidelines?

Answer:

- Specificity : Demonstrate resolution from structurally similar impurities (e.g., alkylamines) via spiked placebo samples.

- Sensitivity : Achieve a limit of detection (LOD) ≤1 ppm, validated through serial dilutions of a reference standard .

- Robustness : Test method performance under variable conditions (e.g., ±2°C column temperature, ±10% mobile phase composition) .

Advanced: How can computational modeling enhance understanding of this compound’s reactivity?

Answer:

- Quantum Mechanics (QM) : Calculate reaction barriers for nitrosation steps using DFT (Density Functional Theory) to predict dominant pathways.

- Molecular Dynamics (MD) : Simulate interactions between this compound and DNA to identify high-affinity binding sites .

- Data Integration : Combine computational results with experimental kinetic data to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products